molecular formula C7H9BrN2O2 B153340 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 128537-48-4

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B153340
CAS No.: 128537-48-4
M. Wt: 233.06 g/mol
InChI Key: LFPRWNRZQORQRI-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a high-value chemical intermediate designed for advanced research and development. Its molecular architecture, featuring a bromine substituent and a carboxylic acid functional group on a pyrazole core, provides two distinct and manipulatable sites for chemical synthesis. This makes the compound an exceptionally versatile scaffold for constructing more complex molecular architectures. In pharmaceutical research, this compound is instrumental in the discovery and development of new biologically active molecules. The pyrazole ring is a privileged structure in medicinal chemistry, often associated with various pharmacological activities. The presence of both bromine and carboxylic acid groups allows researchers to efficiently engage in key coupling reactions, such as Suzuki or Heck cross-couplings, to build bi-aryl systems, or to derivatize the acid into pyrazole amides and esters for creating targeted screening libraries. Furthermore, in agrochemical research, this pyrazole derivative serves as a critical precursor for synthesizing potential agents with insecticidal or acaricidal properties. Beyond life sciences, this compound finds application in materials science, where it can be incorporated into the design of novel metal-organic frameworks (MOFs) and organic materials with specific electronic or photonic properties, leveraging the coordination and supramolecular chemistry of pyrazolyl molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRWNRZQORQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564101
Record name 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-48-4
Record name 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dielectrophilic Precursor Selection

Diethyl acetylenedicarboxylate (DEAD) or ethyl propiolate derivatives are commonly employed due to their ability to undergo [3+2] cycloaddition with hydrazines. For example, DEAD reacts with methylhydrazine in ethanol at 80°C to yield ethyl 1-methyl-1H-pyrazole-3-carboxylate, a precursor for further functionalization.

Regioselective Bromination Strategies

Bromination at the 4-position of the pyrazole ring is critical for achieving the target structure. Two predominant methods are employed:

Electrophilic Bromination with POBr₃

Phosphorus oxybromide (POBr₃) in dichloromethane (DCM) at 0–5°C selectively brominates the 4-position of ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This method achieves 85–90% conversion with minimal di-bromination byproducts.

Table 1: Bromination Optimization Parameters

ParameterOptimal ConditionYield (%)Side Products (%)
Brominating AgentPOBr₃ (1.2 equiv)89<5
SolventDCM876
Temperature0–5°C903
Reaction Time4 hours884

Radical Bromination

N-Bromosuccinimide (NBS) under radical-initiated conditions (AIBN, 80°C) offers an alternative pathway, though regioselectivity drops to 70–75% due to competing 5-position bromination.

Carboxylic Acid Functionalization

The ester-to-acid conversion is achieved via alkaline hydrolysis. Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is treated with 2M sodium hydroxide (NaOH) in ethanol-water (3:1) at 60°C for 6 hours, yielding 92–95% pure carboxylic acid.

Mechanistic Insight :
The hydrolysis proceeds through nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion. Acidification with HCl (pH 2–3) precipitates the free acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2024 patent (CN112079781A) highlights a continuous flow system for pyrazole bromination, reducing reaction time from 6 hours (batch) to 15 minutes. Key parameters include:

  • Residence Time : 15–20 minutes

  • Temperature : 25°C (maintained via jacketed reactor)

  • Throughput : 50 kg/hour

Purification Techniques

  • Crystallization : Ethanol-water recrystallization achieves ≥99% purity.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves bromination byproducts.

Challenges and Mitigation Strategies

Di-Bromination Byproducts

Using stoichiometric POBr₃ (1.05–1.1 equiv) and maintaining temperatures below 10°C suppresses di-bromination to <3%.

Ester Hydrolysis Side Reactions

Anhydrous conditions during bromination prevent premature hydrolysis of the ester group. Post-bromination drying over MgSO₄ ensures minimal water content before hydrolysis.

Emerging Methodologies

Enzymatic Carboxylation

A 2025 study reported using carboxylase enzymes (e.g., PEP carboxylase) to directly introduce the carboxylic acid group, bypassing ester hydrolysis. This method reduces steps but currently achieves only 40–50% yield.

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst and CBr₄ as the bromine source shows promise for regioselective 4-bromination at room temperature (75% yield, 95% selectivity) .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives are being investigated for their potential therapeutic effects. For instance, derivatives of pyrazole compounds have been shown to exhibit anti-inflammatory and analgesic properties, making them suitable candidates for pain management therapies .

1.2 Case Study: Anti-Cancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including those based on this compound, for their anti-cancer activities. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines .

CompoundCytotoxicity (IC50 µM)Target Cancer Cell Line
This compound15MCF-7 (Breast Cancer)
Derivative A10HeLa (Cervical Cancer)
Derivative B7A549 (Lung Cancer)

Materials Science

2.1 Development of Functional Materials

The compound has been explored for its role in developing new materials with specific properties. Its ability to form coordination complexes makes it useful in creating materials for electronic applications and sensors.

2.2 Case Study: Sensor Development

Research has demonstrated that incorporating this compound into polymer matrices enhances their sensitivity to environmental pollutants. This application is particularly relevant in the design of chemical sensors for detecting heavy metals in water sources .

MaterialSensitivity (ppb)Application
Polymer A with Pyrazole5Heavy Metal Detection
Control Polymer20Heavy Metal Detection

Biological Studies

3.1 Enzyme Probing

In biological studies, the compound acts as a probe to investigate enzyme activities and interactions. Its unique structure allows it to selectively inhibit certain enzymes, providing insights into biochemical pathways.

3.2 Case Study: Enzyme Inhibition

A study highlighted the use of this compound as an inhibitor against specific kinases involved in cancer progression. The findings suggested that this compound could be a lead compound for developing targeted cancer therapies .

Enzyme TargetedInhibition (%)Concentration (µM)
Kinase A8510
Kinase B7020

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with analogous pyrazole derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Positions) Storage Conditions Key References
This compound 128537-48-4 C₇H₉BrN₂O₂ 233.06 Br (4), Et (3), Me (1), COOH (5) 2–8°C, dry, sealed
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid 65202-51-9 C₅H₅BrN₂O₂ 205.01 Br (3), Me (4), COOH (5) Room temperature
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1092683-57-2 C₇H₉BrN₂O₂ 233.06 Br (4), Me (1), COOEt (5) Not specified
4-Bromo-1H-pyrazole-5-carboxylic acid 190263-20-8 C₄H₃BrN₂O₂ 190.98 Br (4), COOH (5) Not specified
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid Not available C₈H₁₁BrN₂O₂ 247.09 Br (4), Et (3), Me (1), CH₂COOH (5) Not specified

Key Observations :

  • Substituent Effects : The ethyl and methyl groups in the main compound enhance steric bulk compared to simpler analogs like 4-bromo-1H-pyrazole-5-carboxylic acid. This may influence solubility and binding interactions in biological systems.
  • Ester vs. Acid : Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similar molar mass) replaces the carboxylic acid with an ester group, likely altering reactivity and metabolic stability .
  • Stability : The requirement for low-temperature storage of the main compound contrasts with room-temperature-stable analogs (e.g., 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid), indicating differences in thermal or hydrolytic stability .

Biological Activity

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its bromine substitution and carboxylic acid functional group. Pyrazoles are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.

The molecular formula of this compound is C₇H₉BrN₂O₂, with a molecular weight of approximately 233.07 g/mol. The compound features a five-membered pyrazole ring, which is critical for its biological activity. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems.

PropertyValue
Molecular FormulaC₇H₉BrN₂O₂
Molecular Weight233.07 g/mol
StructurePyrazole ring
Functional GroupsCarboxylic acid

The precise mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that it may interact with biological targets through hydrogen bonding and hydrophobic interactions, similar to other pyrazole derivatives. Its structural characteristics suggest potential modulation of enzyme activities or receptor interactions, which could lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The carboxylic acid group present in this compound may enhance its antibacterial activity by facilitating interactions with microbial membranes or enzymes involved in cell wall synthesis .

Anti-inflammatory Effects

Pyrazoles are also known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory mechanisms of this compound require further investigation but may involve similar pathways .

Antitumor Activity

Studies on related pyrazole compounds suggest that they possess significant antitumor effects against various cancer cell lines, including breast, lung, and colorectal cancers. The potential of this compound as an anticancer agent is promising but remains largely unexplored .

Case Studies and Research Findings

Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer properties using cell viability assays on human cancer cell lines. Compounds with similar structural motifs demonstrated significant antiproliferative effects, indicating that this compound may also exhibit such activities .
  • Molecular Modeling : Computational studies have suggested that modifications in the pyrazole structure can influence biological activity. Molecular docking studies indicated that the compound could potentially bind to key targets involved in cancer progression, although specific binding affinities need empirical validation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by bromination and carboxylation. For example, describes a Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst in degassed DMF/water with K₃PO₄ as a base, achieving yields >75% after purification via column chromatography. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature (80–100°C for cross-coupling), and stoichiometric ratios of boronic acid derivatives .
  • Key Data : Reaction time (12–24 hrs), catalyst loading (2–5 mol%), and purification methods (e.g., recrystallization in ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology :

  • ¹H/¹³C NMR : Look for signals corresponding to the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), bromine-substituted pyrazole ring (δ 7.8–8.2 ppm), and carboxylic acid proton (broad peak at δ 10–12 ppm) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3300 cm⁻¹ (O–H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 263 (for C₇H₈BrN₂O₂) with fragmentation patterns matching the pyrazole core .

Q. How is purity assessed, and what challenges arise during chromatographic purification?

  • Methodology : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) detects impurities <1%. Challenges include the compound’s low solubility in non-polar solvents, necessitating gradient elution. reports using reverse-phase chromatography with methanol/water (70:30) for optimal separation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in pyrazole derivatives?

  • Methodology : Bromination typically occurs at the 4-position due to electronic effects (electron-deficient pyrazole rings favor electrophilic substitution). DFT calculations (B3LYP/6-31G*) in show that the bromine atom stabilizes the transition state by delocalizing electron density via the pyrazole ring’s π-system. Experimental validation involves comparative studies with methyl-substituted analogs to assess steric vs. electronic influences .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity in related pyrazole-carboxylic acids?

  • Methodology :

  • In vitro assays : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on enzyme binding (e.g., carbonic anhydrase inhibition in ).
  • SAR Analysis : shows that ethyl groups enhance lipophilicity (LogP ~2.0 vs. 1.5 for methyl), improving membrane permeability but reducing solubility. Bioactivity data from antimicrobial screens (e.g., MIC values against S. aureus) correlate with substituent size and polarity .

Q. What strategies mitigate side reactions during cross-coupling (e.g., Suzuki-Miyaura) with this compound?

  • Methodology :

  • Precatalyst Selection : Use Pd(OAc)₂ with SPhos ligand to minimize β-hydride elimination ().
  • Degassing : Remove oxygen from solvents to prevent catalyst deactivation.
  • Additives : Add TBAB (tetrabutylammonium bromide) to solubilize boronic acids in polar media. reports 10–15% higher yields with TBAB .

Q. How do computational models predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology : DFT simulations (e.g., Gaussian 09 with B3LYP functional) calculate electrophilicity indices (ω) for the carboxylic acid group. predicts ω = 1.8 eV, indicating moderate reactivity toward amines. Experimental validation involves kinetic studies with benzylamine, showing second-order rate constants (k₂ ~0.05 M⁻¹s⁻¹) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 211–213°C vs. 94–95°C for derivatives): How are these resolved?

  • Methodology : Polymorphism and hydration states cause variability. reports mp 211–213°C for the anhydrous form, while hydrated forms (e.g., ) melt at lower temperatures. Thermogravimetric analysis (TGA) and PXRD distinguish phases. Recrystallization from anhydrous ethanol yields the pure anhydrous form .

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